(S)-paliperidone

Übersicht

Beschreibung

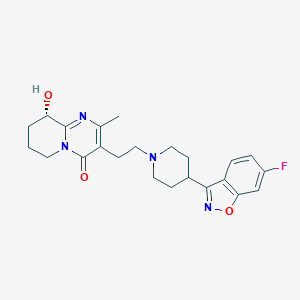

(S)-paliperidone is a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one that is the (S)-enantiomer of paliperidone. It is an enantiomer of a (R)-paliperidone.

Wirkmechanismus

Target of Action

The primary target of (S)-paliperidone is the dopamine D2 receptor and the serotonin 5-HT2A receptor . These receptors play a crucial role in regulating mood, cognition, and behavior. By interacting with these receptors, this compound can influence the neurotransmission of dopamine and serotonin, two key neurotransmitters involved in psychiatric disorders .

Mode of Action

This compound acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptorsThis blockade can lead to changes in the transmission of these neurotransmitters, which can affect various brain functions and result in therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it can cross the blood-brain barrier to exert its effects on the central nervous system. This compound is primarily metabolized in the liver and excreted via the kidneys . The pharmacokinetic properties of this compound can be influenced by various factors, including the patient’s age, liver function, and kidney function .

Result of Action

The molecular and cellular effects of this compound’s action include the blockade of dopamine D2 and serotonin 5-HT2A receptors, leading to alterations in neurotransmission. This can result in changes in neuronal activity and synaptic plasticity, which can ultimately lead to improvements in psychiatric symptoms. The exact changes can vary depending on the specific brain region and the balance of neurotransmitters in these regions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism. Moreover, genetic factors can influence the individual’s response to the drug. It’s also important to note that the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen .

Biologische Aktivität

(S)-Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. Its biological activity encompasses a range of pharmacological effects, including receptor interactions and neuroprotective properties. This article reviews the biological activity of this compound, highlighting its receptor affinities, therapeutic effects, and emerging research findings.

Receptor Interactions

This compound exhibits a complex profile of receptor interactions that contribute to its pharmacological effects:

- Dopamine Receptors : It acts as an antagonist at dopamine D2 receptors, which is critical for its antipsychotic effects. The binding affinity for D2 receptors is approximately .

- Serotonin Receptors : Paliperidone has a high affinity for serotonin 5-HT2A receptors (), which may help mitigate some side effects typically associated with D2 antagonism .

- Adrenergic and Histamine Receptors : It also antagonizes α1- and α2-adrenergic receptors as well as the H1-histamine receptor, contributing to its sedative effects .

Pharmacodynamics

Paliperidone's pharmacodynamics involve both primary and secondary actions:

- Primary Actions : The drug effectively reduces both positive and negative symptoms of schizophrenia, stabilizing acute psychotic episodes and preventing relapse in stabilized patients .

- Secondary Actions : It influences prolactin levels by antagonizing the inhibitory action of dopamine on prolactin release in the anterior pituitary .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

Neuroinflammation Studies

A study demonstrated that paliperidone prevents activation of the Toll-like receptor 4 (TLR-4) pathway, which is associated with neuroinflammation in stress models. In rats subjected to acute and chronic restraint stress, paliperidone administration resulted in decreased TLR-4 activation and inflammatory markers in the prefrontal cortex . This suggests potential utility in treating stress-related disorders.

Glioblastoma Research

Emerging research indicates that this compound may inhibit glioblastoma growth. A study using mouse models showed that paliperidone not only inhibited tumor growth but also prolonged survival by reducing programmed death ligand 1 (PD-L1) expression in glioblastoma cells. This was linked to modulation of macrophage polarization and signaling pathways involving ERK and STAT3 .

Clinical Efficacy

In clinical settings, this compound has been shown to outperform placebo in reducing symptoms of schizophrenia. Patients treated with paliperidone exhibited significant improvements in both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., emotional flatness) .

Pharmacokinetics

Paliperidone is primarily excreted renally, making it suitable for patients with hepatic impairment. It has a longer mean residence time in brain regions compared to risperidone, which may enhance its therapeutic efficacy .

Comparative Data Table

| Parameter | This compound | Risperidone |

|---|---|---|

| Dopamine D2 Affinity | ||

| Serotonin 5-HT2A Affinity | ||

| Primary Excretion Route | Renal | Hepatic |

| Mean Residence Time in Brain | ~12 hours | ~4-6 hours |

Analyse Chemischer Reaktionen

Key Synthetic Routes

The synthesis of paliperidone involves coupling two intermediates: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) and 6-fluoro-3-piperidino-1,2-benzisoxazole (FBIP) . The reaction occurs in an organic solvent (e.g., dichloromethane, methanol) under basic conditions (pH 8–11) with water .

Example Synthesis Steps :

-

Alkylation : CMHTP reacts with FBIP in a polar aprotic solvent (e.g., acetonitrile) at 65–70°C for 15–30 hours .

-

Reduction : Sodium borohydride (NaBH₄) is used to reduce intermediates, followed by solvent removal under reduced pressure .

-

Crystallization : Purification involves methanol or isopropyl alcohol, with active charcoal to remove impurities .

Esterification and Prodrug Formation

(S)-Paliperidone is modified into prodrugs like paliperidone palmitate for extended release. The esterification involves:

-

Reaction : this compound + palmitoyl chloride in organic solvents (e.g., dichloromethane) with a base (e.g., NaOH) .

-

Conditions : 5–15 molar equivalents of base, 2–10 hours at room temperature .

Key Steps :

-

Alkoxide Formation : this compound reacts with NaOH to form an alkoxide intermediate.

-

Acylation : Palmitoyl chloride is added, followed by phase separation and acidification (pH 2) to isolate the ester .

Metabolic Pathways

This compound undergoes limited hepatic metabolism, with four primary pathways identified :

-

Dealkylation : Removal of alkyl groups from the piperidine ring.

-

Hydroxylation : Addition of hydroxyl groups at position 9.

-

Dehydrogenation : Oxidation of the tetrahydro-pyrido ring.

-

Benzisoxazole Scission : Cleavage of the benzisoxazole moiety.

Table 2: Metabolic Pathways and Enzymatic Involvement

| Pathway | Enzymes Involved | Metabolite Contribution | Source |

|---|---|---|---|

| Dealkylation | CYP2D6 (minor) | <10% of dose | |

| Hydroxylation | Renal enzymes | Primary route | |

| Benzisoxazole scission | Non-enzymatic | Trace amounts |

Degradation and Stability

-

Hydrolysis : The benzisoxazole ring is susceptible to hydrolysis under acidic or alkaline conditions, forming 6-fluoro-3-piperidinyl-1,2-benzisoxazole and a pyrimidinone derivative .

-

Oxidation : The hydroxyl group at position 9 may oxidize to a ketone under strong oxidative conditions .

Stability Optimization :

-

Formulated as an extended-release tablet using OROS® technology to prevent degradation .

-

Storage at controlled room temperature (20–25°C) to avoid hydrolysis .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (80 MHz, CDCl₃): Key signals include a hydroxyl proton at δ 4.80 ppm (broad singlet) and aromatic protons at δ 7.20–7.80 ppm .

-

¹³C NMR : Distinct peaks for the benzisoxazole (δ 160–165 ppm) and pyrido-pyrimidinone (δ 170–175 ppm) carbons .

Table 3: Selected ¹H NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Correlation |

|---|---|---|---|

| C9-OH | 4.80 | Broad | Hydrogen bonding |

| Aromatic H (F-Bz) | 7.20–7.80 | Multiplet | Benzisoxazole ring |

| Piperidine CH₂ | 2.90–3.40 | Multiplet | Alkyl chain |

Stereochemical Considerations

This compound’s configuration influences receptor binding:

Eigenschaften

IUPAC Name |

(9S)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312761 | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-01-2, 144598-75-4 | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paliperidone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147663012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paliperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-9-Hydroxyrisperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IIB89L1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.